molecular formula C20H17NO2 B2405389 (2E)-2-[(2-methoxyphenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one CAS No. 866138-43-4

(2E)-2-[(2-methoxyphenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No.: B2405389
CAS No.: 866138-43-4
M. Wt: 303.361
InChI Key: XGZGAPJVGGCSKC-WYMLVPIESA-N
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Description

The compound (2E)-2-[(2-methoxyphenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one belongs to the tetrahydrocarbazol-1-one family, characterized by a partially saturated carbazole core fused with a cyclohexenone ring. The E-configuration of the exocyclic double bond at position 2 is stabilized by conjugation with the 2-methoxyphenyl substituent, which introduces steric and electronic effects critical to its physicochemical behavior. This article focuses on comparing these analogs to elucidate trends in synthesis, structural properties, and spectroscopic characteristics.

Properties

IUPAC Name

(2E)-2-[(2-methoxyphenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO2/c1-23-18-9-5-2-6-13(18)12-14-10-11-16-15-7-3-4-8-17(15)21-19(16)20(14)22/h2-9,12,21H,10-11H2,1H3/b14-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZGAPJVGGCSKC-WYMLVPIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2CCC3=C(C2=O)NC4=CC=CC=C34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/2\CCC3=C(C2=O)NC4=CC=CC=C34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(2-methoxyphenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves the condensation of 2-methoxybenzaldehyde with 4,9-dihydro-3H-carbazol-1-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(2-methoxyphenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding reduced forms, such as dihydro derivatives.

    Substitution: The methoxy group and other positions on the aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of (2E)-2-[(2-methoxyphenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific proteins and signaling pathways involved in cell survival and proliferation.

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., methoxy) generally result in lower melting points compared to electron-withdrawing groups (e.g., nitro, bromo), likely due to reduced intermolecular dipole interactions .
  • Heteroaromatic substituents (furan, thiophene) exhibit higher synthetic yields (e.g., 90% for furan derivatives) compared to substituted phenyl groups, possibly due to enhanced reactivity of heterocyclic aldehydes in condensation reactions .

Crystal Structure and Hydrogen Bonding

Crystallographic studies reveal distinct packing patterns influenced by substituents:

  • Furan derivatives (e.g., C18H15NO2) crystallize in an orthorhombic system (Pbca) with intermolecular N9—H9⋯O1 hydrogen bonds forming R₂²(10) motifs, enhancing lattice stability . The cyclohexene ring adopts a half-chair conformation (Cremer-Pople parameters: q₂ = 0.232 Å, θ = 123.4°) .
  • Thiophene derivatives (e.g., C17H12BrNOS) exhibit monoclinic packing (P21/c) with N1—H1⋯O1 hydrogen bonds creating centrosymmetric R₂²(14) dimers. Disorder in the thiophene ring suggests conformational flexibility .
  • Methoxy-substituted phenyl derivatives (e.g., 3b5) lack detailed crystallographic data but likely engage in similar hydrogen-bonding networks due to the presence of N-H and OCH₃ groups .

Spectroscopic Characterization

  • ¹H NMR : Methoxy groups resonate at δ 3.8–3.9 ppm, while aromatic protons in furan/thiophene rings appear as distinct multiplets (δ 6.8–7.9 ppm). Exocyclic methylidene protons (β-H) show deshielded singlets near δ 7.4–7.6 ppm .
  • ESI-MS : Molecular ion peaks ([M+1]⁺) align with calculated masses (e.g., m/z 277.3 for furan derivatives; m/z 340.8 for chloro-substituted analogs) .
  • HPLC Purity : Derivatives with methoxy groups exhibit high purity (>99%), while nitro or bromo analogs show slightly reduced purity (91–94%) due to polar byproducts .

Biological Activity

(2E)-2-[(2-methoxyphenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound features a carbazole core with a methoxyphenyl substituent, which contributes to its unique biological profile. Its molecular formula is C17H18N2OC_{17}H_{18}N_2O, and it has a molecular weight of approximately 270.34 g/mol. The presence of the methoxy group is significant for its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that (2E)-2-[(2-methoxyphenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 - 62.5 μM
Escherichia coli31.25 - 125 μM
Pseudomonas aeruginosa62.5 - 250 μM

The mechanism of action involves the inhibition of protein synthesis and disruption of cell wall integrity, leading to bactericidal effects .

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity against Candida species. The MIC values for various derivatives indicate a promising antifungal profile:

Fungal Strain Minimum Inhibitory Concentration (MIC)
Candida albicans50 - 100 μg/mL
Aspergillus niger100 - 200 μg/mL

The compound inhibits biofilm formation in Candida albicans, which is crucial for managing persistent infections .

Antioxidant Properties

The antioxidant activity of (2E)-2-[(2-methoxyphenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one has also been evaluated. It exhibits significant free radical scavenging ability, which may contribute to its therapeutic potential in oxidative stress-related diseases.

Case Studies

Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of the compound against Methicillin-resistant Staphylococcus aureus (MRSA) revealed that it not only inhibited bacterial growth but also reduced biofilm formation significantly compared to standard antibiotics like ciprofloxacin .

Case Study 2: Antifungal Mechanism
In another investigation focusing on its antifungal properties, it was found that the compound interferes with the quorum sensing mechanisms in Candida species, thereby preventing biofilm development without affecting planktonic cell viability .

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